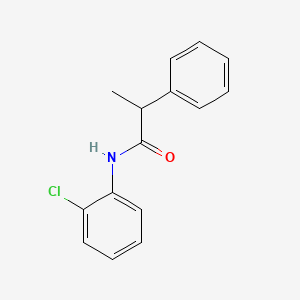

N-(2-chlorophenyl)-2-phenylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.733 |

IUPAC Name |

N-(2-chlorophenyl)-2-phenylpropanamide |

InChI |

InChI=1S/C15H14ClNO/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |

InChI Key |

YKOCYKJJSGZESN-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chlorophenyl)-2-methylpropanamide

Disclaimer: This technical guide focuses on N-(2-chlorophenyl)-2-methylpropanamide, a structural analog of the requested "N-(2-chlorophenyl)-2-phenylpropanamide." Extensive searches did not yield specific data for the requested compound. The information presented herein pertains to the methyl derivative, which is a well-characterized compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of N-(2-chlorophenyl)-2-methylpropanamide, including its chemical identifiers, physicochemical properties, and synthetic methodologies.

Compound Identification and Properties

N-(2-chlorophenyl)-2-methylpropanamide is a chemical compound belonging to the class of N-aryl amides. It is characterized by a 2-chlorophenyl group attached to the nitrogen atom of a propanamide that is substituted with a methyl group at the 2-position.

Chemical Identifiers

A summary of the key identifiers for N-(2-chlorophenyl)-2-methylpropanamide is provided in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 5434-52-6 | [1][2] |

| IUPAC Name | N-(2-chlorophenyl)-2-methylpropanamide | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1][2] |

| InChI | InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | [1] |

| InChIKey | JHCUDKMENCRKFQ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)C(=O)NC1=CC=CC=C1Cl | [1] |

| PubChem CID | 225833 | [1] |

| DSSTox Substance ID | DTXSID50280133 | [1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of N-(2-chlorophenyl)-2-methylpropanamide. These properties are crucial for understanding the compound's behavior in various biological and chemical systems.

| Property | Value | Source |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 197.0607417 | [1] |

| Monoisotopic Mass | 197.0607417 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 182 | [1] |

Experimental Protocols

Synthesis of N-(2-chlorophenyl)-2-methylpropanamide

A common method for the synthesis of N-(2-chlorophenyl)-2-methylpropanamide involves the acylation of 2-chloroaniline with 2-methylpropanoyl chloride (isobutyryl chloride).

Materials:

-

2-chloroaniline

-

2-methylpropanoyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline in the anhydrous aprotic solvent.

-

Add an equimolar amount of the tertiary amine base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add an equimolar amount of 2-methylpropanoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-chlorophenyl)-2-methylpropanamide.

The following diagram illustrates the general workflow for the synthesis.

Caption: General synthesis workflow for N-(2-chlorophenyl)-2-methylpropanamide.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by N-(2-chlorophenyl)-2-methylpropanamide. Research into the biological activity of this compound appears to be limited.

However, we can propose a logical relationship for its synthesis based on the general protocol described above.

Caption: Logical flow of the synthesis process.

This technical guide provides a foundational understanding of N-(2-chlorophenyl)-2-methylpropanamide based on currently available data. Further research is warranted to elucidate its biological activities and potential mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Analysis of N-(2-chlorophenyl)-2-phenylpropanamide by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of N-(2-chlorophenyl)-2-phenylpropanamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given that this compound is a chiral compound, considerations for chiral separation are also discussed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds. The following method is a recommended starting point for the analysis of this compound, based on common practices for similar aromatic amides.[1][2]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

-

Accurately weigh a suitable amount of the sample containing this compound.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions as necessary to achieve a final concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.[3]

2. Calibration Standards:

-

Prepare a stock solution of a certified reference standard of this compound in the diluent.

-

Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations.

3. Chromatographic Conditions:

-

The following table summarizes a typical starting point for HPLC method development. Optimization may be required based on experimental results.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV-Vis detector. |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).[1] |

| Gradient (Example) | Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

| Detection Wavelength | 220 nm or 254 nm (scan for optimal wavelength using a photodiode array detector).[2][4] |

4. Data Analysis:

-

Integrate the peak area of this compound in both the standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples using the calibration curve.

Workflow for HPLC Method Development

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for the analysis of complex matrices or trace-level impurities.[5][6] The following protocol outlines a general approach for developing an LC-MS method.

Experimental Protocol: LC-MS Analysis

1. Sample and Standard Preparation:

-

Follow the same procedure as for the HPLC-UV analysis, but use LC-MS grade solvents.

2. LC-MS Conditions:

-

The following table provides a starting point for LC-MS method development.

| Parameter | Recommended Condition |

| LC System | A UHPLC or HPLC system coupled to a mass spectrometer. |

| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase | A gradient mixture of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).[4] |

| Gradient (Example) | Start with 10% A, ramp to 90% A over 5 minutes, hold for 1 minute, and return to initial conditions. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40 °C. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| Scan Mode | Full scan to determine the parent ion, followed by product ion scan (MS/MS) for fragmentation. |

| MRM Transitions | Develop a Multiple Reaction Monitoring (MRM) method for quantification using specific parent-daughter ion transitions. |

3. Data Analysis:

-

Identify the precursor ion ([M+H]⁺) of this compound in full scan mode.

-

Optimize fragmentation and select suitable product ions for MRM.

-

Use the MRM transitions to quantify the analyte in samples against a calibration curve.

Workflow for LC-MS Method Development

Caption: Workflow for LC-MS analysis of this compound.

Chiral Separation Considerations

This compound is a chiral molecule, and the separation of its enantiomers is often crucial in pharmaceutical development.[7] Chiral HPLC is the most common technique for this purpose.[8][9]

Approaches to Chiral HPLC Separation

-

Chiral Stationary Phases (CSPs): This is the most direct and widely used method.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[11]

-

Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9][10]

-

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column.[10]

Recommended Chiral HPLC Method Development

A systematic screening of different chiral stationary phases under various mobile phase conditions (normal-phase, reversed-phase, and polar organic) is the most effective approach to developing a successful chiral separation method.

Summary of Potential Chiral HPLC Conditions

| Parameter | Normal Phase | Reversed Phase |

| CSP Column | e.g., CHIRALPAK® IA, IB, IC (Amylose-based) | e.g., CHIRALPAK® AGP, CBH (Protein-based) |

| Mobile Phase | Heptane/Isopropanol or Heptane/Ethanol | Aqueous buffer/Acetonitrile or Methanol |

| Additives | Trifluoroacetic acid (TFA) or Diethylamine (DEA) for basic or acidic analytes. | - |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |

Logical Flow for Chiral Method Development

Caption: Logical workflow for chiral HPLC method development.

These application notes and protocols provide a comprehensive starting point for the analysis of this compound. Method validation according to regulatory guidelines should be performed once a suitable method has been developed.

References

- 1. cipac.org [cipac.org]

- 2. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. ijsr.net [ijsr.net]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

Application Notes and Protocols for the Purification of Crude N-(2-chlorophenyl)-2-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Purification Method Overview and Data Summary

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical results that can be expected with each technique for analogous N-aryl amides.

| Purification Technique | Compound Example | Initial Purity | Final Purity | Yield | Reference |

| Recrystallization | N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Crude | 98.6% | 91.5% | [1] |

| Column Chromatography | N-(2-azide methyl) phenyl)-2,3-dimethyl-N-phenylbutanamide | Crude | >95% | 95% | [2] |

| Preparative HPLC | General N-aryl amides | Variable | >99% | Variable | [3][4][5] |

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of N-aryl amides

This protocol is adapted from the purification of a structurally similar N-aryl amide.[1]

Materials:

-

Crude N-(2-chlorophenyl)-2-phenylpropanamide

-

Absolute Ethanol

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of absolute ethanol to the flask, just enough to wet the solid.

-

Gently heat the mixture to reflux with stirring.

-

Continue to add absolute ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

-

Determine the yield and assess the purity using an appropriate analytical method (e.g., HPLC, melting point).

Caption: Workflow for the purification of this compound by recrystallization.

Normal-Phase Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-aryl amides, silica gel is a commonly used stationary phase.

Experimental Protocol: Column Chromatography of N-aryl amides

This protocol is based on the successful purification of a similar N-aryl amide.[2]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a mobile phase of 10% ethyl acetate in n-hexane.

-

Fraction Collection: Collect fractions in test tubes.

-

TLC Analysis: Monitor the fractions by TLC to identify those containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Analysis: Determine the yield and assess the purity of the final product.

Caption: Workflow for purification by normal-phase column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material, especially for smaller scale preparations or when impurities are structurally very similar to the target compound.

Experimental Protocol: Preparative HPLC of N-aryl amides

This is a general protocol that should be optimized for the specific instrument and column used.

Materials:

-

Crude this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (optional, for improved peak shape)

-

Preparative C18 HPLC column

-

Preparative HPLC system with fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale): Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A common starting point for N-aryl amides is a gradient of acetonitrile and water.[3]

-

Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

-

Purification Run: Inject the sample onto the preparative HPLC system.

-

Fraction Collection: Collect fractions corresponding to the peak of the purified product.

-

Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

-

Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

-

Final Product: Obtain the highly purified this compound and determine the final yield.

Caption: Workflow for purification by preparative HPLC.

References

- 1. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. jchr.org [jchr.org]

- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 5. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of N-(2-chlorophenyl)-2-phenylpropanamide and Analogs as Potential Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the high-throughput screening (HTS) of N-(2-chlorophenyl)-2-phenylpropanamide and its analogs for potential anti-inflammatory activity. While specific HTS data for this compound is not extensively available in public literature, this application note constructs a representative screening protocol based on the known biological activities of structurally similar propanamide derivatives, which have demonstrated anti-inflammatory and analgesic properties.[1] The described assay is a cell-based reporter assay designed to identify inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.

Introduction

N-phenylpropanamide derivatives constitute a class of compounds with recognized therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities.[1][2] The core structure presents a versatile scaffold for chemical modifications to explore and optimize biological activity. High-throughput screening (HTS) offers a robust methodology for rapidly assessing large libraries of such compounds to identify promising lead candidates for drug discovery.[3][4]

This application note details a hypothetical HTS campaign to identify and characterize compounds that modulate the TNF-α-induced activation of the NF-κB signaling pathway, a critical inflammatory cascade. The protocols and data presented are representative and intended to serve as a guide for developing a comprehensive screening strategy for this compound and related molecules.

Signaling Pathway Overview

The NF-κB signaling pathway is a central mediator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Figure 1: Simplified TNF-α induced NF-κB signaling pathway.

High-Throughput Screening Protocol

This protocol describes a 384-well plate-based luciferase reporter gene assay to screen for inhibitors of NF-κB activation.

1. Materials and Reagents:

-

Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

-

Assay Buffer: Phosphate Buffered Saline (PBS).

-

Stimulant: Recombinant Human TNF-α.

-

Test Compounds: this compound and analogs dissolved in 100% DMSO.

-

Positive Control: A known inhibitor of the NF-κB pathway (e.g., Bay 11-7082).

-

Negative Control: 0.1% DMSO in cell culture medium.

-

Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).

-

Assay Plates: 384-well white, solid-bottom cell culture plates.

2. Experimental Workflow:

Figure 2: High-throughput screening experimental workflow.

3. Detailed Procedure:

-

Cell Seeding:

-

Harvest HEK293-NF-κB-Luc cells and resuspend in cell culture medium to a final concentration of 1.25 x 10^5 cells/mL.

-

Using a multi-drop dispenser, add 20 µL of the cell suspension to each well of a 384-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Addition:

-

Prepare a compound plate with serial dilutions of the test compounds. The final concentration in the assay will typically range from 10 µM to 1 nM.

-

Using an acoustic liquid handler or pin tool, transfer 100 nL of the compound solutions, positive control, or DMSO (negative control) to the appropriate wells of the cell plate.

-

-

Pre-incubation:

-

Incubate the plate for 1 hour at 37°C, 5% CO2 to allow the compounds to interact with the cells.

-

-

Cell Stimulation:

-

Prepare a solution of TNF-α in cell culture medium at a 5X concentration (50 ng/mL).

-

Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 5 µL of medium to the unstimulated wells.

-

-

Incubation:

-

Incubate the plate for 6 hours at 37°C, 5% CO2 to allow for the induction of the luciferase reporter gene.

-

-

Signal Detection:

-

Equilibrate the assay plate and the luciferase reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis and Interpretation

The raw luminescence data is normalized to the controls on each plate to determine the percent inhibition for each test compound.

-

Percent Inhibition (%) = 100 x (1 - [(RLU_compound - RLU_neg_control) / (RLU_pos_control - RLU_neg_control)])

-

Where RLU is the Relative Luminescence Unit.

-

RLU_compound is the signal from wells with the test compound.

-

RLU_neg_control is the average signal from the DMSO-treated, TNF-α stimulated wells (0% inhibition).

-

RLU_pos_control is the average signal from the unstimulated, DMSO-treated wells (100% inhibition).

-

The quality of the HTS assay is monitored using the Z' factor.[5]

-

Z' factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

A Z' factor ≥ 0.5 is considered excellent for HTS.[5]

-

Hypothetical Screening Data

The following table represents potential data from a primary screen of this compound and a small library of its analogs.

| Compound ID | Concentration (µM) | % Inhibition | Z' Factor | Hit |

| This compound | 10 | 65.2 | 0.78 | Yes |

| Analog-001 | 10 | 12.5 | 0.78 | No |

| Analog-002 | 10 | 88.9 | 0.78 | Yes |

| Analog-003 | 10 | 45.1 | 0.78 | No |

| Analog-004 | 10 | 72.8 | 0.78 | Yes |

| Positive Control | 5 | 95.4 | 0.78 | N/A |

| Negative Control | N/A | 0 | 0.78 | N/A |

Dose-Response and IC50 Determination

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) would be subjected to secondary screening to determine their potency. This involves a dose-response experiment where the compounds are tested across a range of concentrations. The resulting data is fitted to a four-parameter logistic model to calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition.

| Compound ID | IC50 (µM) | Hill Slope | R² |

| This compound | 2.5 | 1.1 | 0.992 |

| Analog-002 | 0.8 | 1.3 | 0.995 |

| Analog-004 | 5.1 | 0.9 | 0.989 |

| Positive Control | 0.15 | 1.2 | 0.998 |

Conclusion

The described HTS application note provides a comprehensive and robust framework for the identification and characterization of novel anti-inflammatory agents based on the this compound scaffold. By employing a validated cell-based NF-κB reporter assay, it is possible to efficiently screen compound libraries and identify potent modulators of this key inflammatory pathway, thereby providing a strong foundation for further lead optimization and drug development efforts. Researchers are encouraged to adapt and optimize this general protocol to suit their specific resources and research objectives.

References

- 1. Buy N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide | 110501-22-9 [smolecule.com]

- 2. Buy N-[4-[[1-(4-chlorophenyl)propan-2-yl-methylcarbamoyl]amino]phenyl]propanamide [smolecule.com]

- 3. assaygenie.com [assaygenie.com]

- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Throughput Screening [chemdiv.com]

Designing experiments with N-(2-chlorophenyl)-2-phenylpropanamide as a variable

Application Notes and Protocols for N-(2-chlorophenyl)-2-phenylpropanamide

Introduction

This document provides detailed application notes and experimental protocols for the investigation of this compound. Due to the limited publicly available data on the specific biological activities of this compound, the experimental designs outlined below are based on the known therapeutic properties of structurally similar propanamide derivatives. These related compounds have demonstrated potential anti-inflammatory, analgesic, and anticonvulsant effects. The following protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to systematically evaluate the pharmacological profile of this compound.

Compound Profile:

-

Name: this compound

-

Molecular Formula: C₁₅H₁₄ClNO

-

Predicted Activities: Anti-inflammatory, Analgesic, Anticonvulsant

Proposed Screening Workflow

A general workflow for the initial screening of this compound is presented below. This workflow is designed to efficiently assess the primary biological activities of the compound, starting with in vitro assays and progressing to in vivo models for the most promising activities.

Anti-inflammatory Activity

Structurally related compounds suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the potential mechanism of action of this compound as a COX-2 inhibitor, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Experimental Protocols

Protocol 2.2.1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[1][2]

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions.

-

Reconstitute human recombinant COX-2 enzyme and keep on ice.[3]

-

Prepare a stock solution of this compound in DMSO and create a dilution series (e.g., 0.1, 1, 10, 100 µM).

-

Prepare a positive control inhibitor (e.g., Celecoxib).

-

-

Assay Procedure:

-

Add 10 µL of the test compound dilutions, positive control, or vehicle (DMSO) to wells of a 96-well opaque plate.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[3]

-

Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of COX-2 activity).

-

Protocol 2.2.2: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol measures the compound's ability to suppress the production of pro-inflammatory cytokines.[4][5]

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in complete RPMI 1640 medium.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM).

-

Incubate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated group without the test compound.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage reduction in cytokine release for each compound concentration compared to the LPS-only control.

-

Data Presentation: Hypothetical Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Concentration (µM) | COX-2 Inhibition (%) | TNF-α Release Inhibition (%) |

| Vehicle Control | 0 ± 2.1 | 0 ± 3.5 |

| 0.1 | 15.3 ± 3.2 | 10.8 ± 2.9 |

| 1.0 | 48.9 ± 5.1 | 42.5 ± 4.7 |

| 10.0 | 85.6 ± 4.3 | 79.1 ± 6.2 |

| 100.0 | 98.2 ± 1.5 | 95.3 ± 2.1 |

| Celecoxib (1 µM) | 95.4 ± 2.8 | 92.7 ± 3.3 |

Data are presented as mean ± standard deviation.

Analgesic Activity

The potential anti-inflammatory action of the compound suggests it may also exhibit analgesic properties.

Experimental Protocol: Hot Plate Test in Mice

The hot plate test is a common method for evaluating centrally mediated analgesia.[6][7][8]

-

Animal Preparation:

-

Use male Swiss albino mice (20-25 g).

-

Allow the animals to acclimatize to the laboratory environment for at least one hour before the experiment.

-

-

Procedure:

-

Set the temperature of the hot plate to 55 ± 0.5°C.

-

Gently place each mouse on the hot plate and start a timer.

-

Observe the mouse for signs of pain, such as paw licking, shaking, or jumping.

-

Record the latency (in seconds) for the first sign of pain.

-

A cut-off time of 30 seconds is set to prevent tissue damage.[7]

-

-

Dosing and Measurement:

-

Administer this compound intraperitoneally (i.p.) at different doses (e.g., 10, 25, 50 mg/kg).

-

A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine (10 mg/kg, i.p.).

-

Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.[9]

-

-

Data Analysis:

-

Calculate the percent increase in pain latency for each dose and time point compared to the vehicle control.

-

Data Presentation: Hypothetical Analgesic Activity

Table 2: Analgesic Effect of this compound in the Hot Plate Test

| Treatment (mg/kg, i.p.) | Reaction Time (seconds) at 60 min |

| Vehicle Control | 8.5 ± 1.2 |

| This compound (10) | 12.3 ± 1.5 |

| This compound (25) | 18.7 ± 2.1 |

| This compound (50) | 25.4 ± 2.8 |

| Morphine (10) | 28.1 ± 2.5 |

Data are presented as mean ± standard deviation.

Anticonvulsant Activity

Some propanamide derivatives have shown activity against seizures. The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool for potential anticonvulsant drugs, particularly for absence seizures.[10][11][12]

Logical Relationship for Dose-Response Study

The following diagram illustrates the logical flow for determining the dose-dependent anticonvulsant effect of the compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. abcam.com [abcam.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. Hot-plate analgesia testing [bio-protocol.org]

- 8. Hot plate test [panlab.com]

- 9. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 10. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Safe Handling of N-(2-chlorophenyl)-2-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

N-(2-chlorophenyl)-2-phenylpropanamide belongs to the class of N-aryl amides. Due to the presence of a chlorinated aromatic ring, it should be handled with caution. Analogous compounds, such as chloroacetanilides, are known to be hazardous.[1] They can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Some aromatic amines and their derivatives are suspected carcinogens.[1][3] Therefore, it is crucial to treat this compound as a potentially hazardous substance.

Physicochemical and Toxicological Data

Specific quantitative toxicological data for this compound is not available. The table below summarizes known information for structurally related compounds to provide a basis for risk assessment.

| Property | Value / Information | Source / Analogue |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₅H₁₄ClNO | - |

| Physical State | Solid (predicted) | General for similar amides |

| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed. | Based on 2'-Chloroacetanilide[1] and N-(2-chlorophenyl)-2-methyl-propanamide[4] |

| Carcinogenicity | Limited evidence of carcinogenic effect for some related chloroacetanilides. | 2'-Chloroacetanilide[1] |

| Toxicity | The toxicity of chloro-isomers of acetanilide in rats decreases in the order: para > meta > ortho.[5] | o-, m-, p-Chloroacetanilid[5] |

| LD50 (Oral, Rat) | Data not available for the target compound. | - |

| Permissible Exposure Limit | Not established. | - |

Engineering Controls

To minimize exposure, all work with this compound should be conducted in a well-ventilated area.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.[6]

-

Ventilation: General laboratory ventilation should be adequate to control airborne concentrations of any vapors or dusts that might escape primary containment.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[6]

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[4]

-

Skin Protection: A flame-resistant lab coat and full-length pants should be worn.[4] Ensure that skin is not exposed.

-

Gloves: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Safe Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Spills and Leaks

-

Minor Spill:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a suitable, closed container for disposal.[4]

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Prevent entry into the area.

-

Contact your institution's environmental health and safety (EHS) department.

-

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7]

Experimental Protocols

The following is a representative protocol for the synthesis of an N-aryl amide, illustrating the handling procedures for compounds like this compound. This protocol is adapted from a general method for amide synthesis.[8][9]

Representative Synthesis of an N-Aryl Amide

This procedure involves the reaction of an acyl chloride with an aniline derivative.

Materials:

-

2-phenylpropanoyl chloride

-

2-chloroaniline

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation (in a fume hood):

-

Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Don all required PPE (lab coat, gloves, safety goggles).

-

-

Reaction Setup:

-

To a solution of 2-chloroaniline (1 mmol) in anhydrous DCM (20 mL), add triethylamine (1.2 mmol).

-

In a separate flask, dissolve 2-phenylpropanoyl chloride (1 mmol) in anhydrous DCM (10 mL).

-

-

Reaction:

-

Slowly add the 2-phenylpropanoyl chloride solution to the 2-chloroaniline solution dropwise at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

-

Workup:

-

Once the reaction is complete, wash the mixture with diluted hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

-

Visualized Workflows

General Laboratory Safety Workflow

Caption: Workflow for safe chemical handling in a laboratory setting.

Emergency Spill Response Logic

Caption: Decision workflow for responding to a chemical spill.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 4′-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chlorophenyl)-2-phenylpropanamide

Welcome to the technical support center for the synthesis of N-(2-chlorophenyl)-2-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed experimental procedures, troubleshooting guides, and frequently asked questions to help improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This reaction involves the acylation of 2-chloroaniline with 2-phenylpropanoyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-phenylpropanoic acid (or its corresponding acyl chloride, 2-phenylpropanoyl chloride) and 2-chloroaniline. If starting from the carboxylic acid, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is required to generate the acyl chloride in situ.

Q3: What is the role of the base in the reaction, and which one should I choose?

A3: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product. Common choices include aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), as well as organic bases like pyridine or triethylamine (Et₃N). The choice of base can influence the reaction rate and yield. For instance, pyridine can sometimes act as a superior acylating catalyst.

Q4: What is a typical solvent system for this reaction?

A4: The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent and water. The organic phase dissolves the reactants (2-phenylpropanoyl chloride and 2-chloroaniline), while the aqueous phase contains the inorganic base. Dichloromethane (DCM) or diethyl ether are common organic solvents for this setup.

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for recrystallization of amides include ethanol/water, hexane/ethyl acetate, and toluene. Column chromatography can also be employed for purification if recrystallization does not yield a product of sufficient purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps to resolve them.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low or No Product Yield | 1. Inactive 2-phenylpropanoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Insufficient base: The HCl byproduct was not fully neutralized, leading to the protonation of 2-chloroaniline. 3. Low reaction temperature: The reaction rate may be too slow at the given temperature. 4. Poor mixing: In a biphasic system, inefficient stirring can limit the interaction between reactants. | 1. Use freshly prepared or distilled 2-phenylpropanoyl chloride. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. 2. Use at least one equivalent of base, and consider a slight excess (1.1-1.2 equivalents). Monitor the pH of the aqueous layer to ensure it remains basic throughout the reaction. 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may improve the yield, but be cautious of potential side reactions. 4. Use vigorous stirring to ensure good mixing of the organic and aqueous phases. |

| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials: Incomplete reaction. 2. Hydrolysis of 2-phenylpropanoyl chloride: Formation of 2-phenylpropanoic acid. 3. Diacylation of 2-chloroaniline: The amine is acylated twice. 4. Side reactions of the acyl chloride: Such as formation of an anhydride. | 1. Increase the reaction time or consider a slight excess of the acyl chloride. 2. This can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up. 3. This is less common with secondary anilines but can be minimized by slow, dropwise addition of the acyl chloride to the amine solution. 4. Ensure the acyl chloride is of high purity and stored under anhydrous conditions. |

| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Impurities can lower the melting point and prevent crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent even at low temperatures. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Experiment with different recrystallization solvents or solvent mixtures. A common technique is to dissolve the oil in a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then heat to clarify and cool slowly. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a standard procedure for the synthesis.

Materials:

-

2-phenylpropanoyl chloride (1.0 eq)

-

2-chloroaniline (1.0 eq)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in dichloromethane.

-

Add the 10% aqueous NaOH solution (2.0 eq) to the flask.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 2-phenylpropanoyl chloride (1.0 eq), dissolved in a small amount of dichloromethane, to the stirred biphasic mixture over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation: Optimizing Reaction Conditions

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

| Base | 10% NaOH (aq) | Pyridine | Triethylamine | Pyridine can sometimes catalyze the reaction and may lead to higher yields. Triethylamine is an organic base soluble in the organic phase. |

| Solvent | Dichloromethane | Diethyl Ether | Toluene | Solvent polarity can influence reaction rates and solubility of reactants and products. |

| Temperature | 0 °C to RT | Room Temperature | 40 °C | Lower temperatures can minimize side reactions, while gentle heating may increase the reaction rate. |

| Stoichiometry (Acyl Chloride:Amine) | 1:1 | 1.1:1 | 1:1.1 | A slight excess of the acyl chloride can help drive the reaction to completion, but may require more extensive purification. |

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low product yield.

Technical Support Center: Resolving Solubility Issues of N-(2-chlorophenyl)-2-phenylpropanamide in Biological Media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-chlorophenyl)-2-phenylpropanamide and similar poorly soluble compounds in biological media.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I add my stock solution to aqueous cell culture media. What is the likely cause?

A1: This is a common issue for hydrophobic compounds. This compound is predicted to be poorly water-soluble due to its chemical structure, which includes non-polar phenyl and chlorophenyl groups.[1][2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous medium, the compound's solubility limit is often exceeded, leading to precipitation.

Q2: What is the first and simplest step I should take to address this precipitation?

A2: The most straightforward initial step is to optimize the concentration of your organic co-solvent, such as Dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of the co-solvent that is tolerated by your specific cell line without inducing cytotoxicity.[3][4] Prepare a dilution series of your compound in the co-solvent and then add it to the media, ensuring the final co-solvent concentration remains constant and non-toxic.[5]

Q3: I've optimized my co-solvent concentration, but I still see precipitation at my desired working concentration. What are my other options?

A3: If co-solvents alone are insufficient, several other techniques can be employed to enhance solubility. These include the use of cyclodextrins, nanoparticle formulations, pH adjustment, and the addition of surfactants.[6][7]

Q4: How do cyclodextrins improve the solubility of compounds like this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble drug molecules, like this compound, forming an inclusion complex.[10][11] This complex has improved aqueous solubility and can increase the bioavailability of the compound in your experimental system.[8][12]

Q5: Are there potential downsides to using solubility enhancers like DMSO or cyclodextrins in my experiments?

A5: Yes, it is critical to run appropriate vehicle controls. Co-solvents like DMSO and ethanol can have biological effects on their own, even at low concentrations.[3][4] Similarly, while generally considered safe, cyclodextrins can sometimes interact with cell membrane components.[11] Therefore, all experiments should include a vehicle control group that receives the same concentration of the solubility-enhancing agent as the experimental groups, but without the test compound.

Q6: Can adjusting the pH of my biological medium help to dissolve this compound?

A6: The solubility of compounds containing amide groups can be influenced by pH.[13] Amides are generally weak bases and can be protonated under acidic conditions, which may increase their solubility.[14] However, it's crucial to consider that significant changes in the pH of cell culture media can adversely affect cell viability and the biological activity of your compound. Any pH adjustments must be within the physiological tolerance of your experimental system.[15]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Assessment and Co-Solvent Optimization

-

Problem: Compound precipitates upon addition to aqueous media.

-

Initial Step: Prepare a high-concentration stock solution in 100% DMSO.

-

Optimization: Determine the maximum tolerable DMSO concentration for your cell line (typically ≤ 0.5%).

-

Procedure: Create serial dilutions of your compound in 100% DMSO. Add a small, consistent volume of each dilution to your media to achieve the desired final concentrations, ensuring the final DMSO percentage remains constant and below the cytotoxic level.[5]

-

Observation:

-

Success: The compound remains in solution at the desired concentration. Proceed with your experiment, including a vehicle control with the same final DMSO concentration.

-

Failure: Precipitation still occurs. Proceed to advanced solubilization techniques.

-

Data Presentation

Table 1: Comparison of Common Solubilization Techniques

| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Starting Concentration |

| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent mixture. | Simple to use, effective for many compounds. | Can be toxic to cells at higher concentrations; may have off-target biological effects.[3][4] | < 0.5% (v/v) |

| Cyclodextrins (e.g., HP-β-CD) | Encapsulate the hydrophobic drug in a hydrophilic shell.[8] | High solubilizing capacity, generally low toxicity.[11] | Can interact with cell membranes; may alter drug-protein binding. | 1-5% (w/v) |

| Nanoparticle Formulation | Increases surface area for dissolution; can be used for targeted delivery.[16][17] | Significant increase in solubility and bioavailability.[18][19] | More complex preparation; requires specialized equipment and expertise. | Varies by formulation |

| pH Adjustment | Ionization of the compound can increase aqueous solubility.[15] | Can be effective for ionizable compounds. | Limited by the physiological pH range of the biological system. | Titrate to a pH within the tolerated range (e.g., 6.8-7.8) |

Experimental Protocols

Protocol 1: Co-Solvent (DMSO) Solubility Test

-

Objective: To determine the maximum soluble concentration of this compound in biological media using DMSO as a co-solvent.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Target biological medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Prepare a 100 mM stock solution of the compound in 100% DMSO.

-

Create serial dilutions of the stock solution in 100% DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).

-

In separate microcentrifuge tubes, add 1 µL of each DMSO stock dilution to 999 µL of the pre-warmed biological medium. This results in a final DMSO concentration of 0.1%.

-

Vortex each tube gently for 10 seconds.

-

Incubate at the experimental temperature (e.g., 37°C) for 15-30 minutes.

-

Visually inspect for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is the approximate maximum soluble concentration under these conditions.

-

Protocol 2: Cyclodextrin-Mediated Solubilization

-

Objective: To enhance the solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Target biological medium

-

Stir plate and magnetic stir bar

-

-

Procedure:

-

Prepare a stock solution of HP-β-CD in the biological medium (e.g., 10% w/v).

-

Add an excess amount of this compound to the HP-β-CD solution.

-

Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

-

After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

-

The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method, such as HPLC-UV.

-

This stock solution can then be sterile-filtered and diluted into the biological medium for experiments. Remember to include a vehicle control with the same final concentration of HP-β-CD.

-

Mandatory Visualization

Caption: Troubleshooting workflow for addressing solubility issues.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclodextrins as Drug Release Modulators and Toxic Compound Removal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers | MDPI [mdpi.com]

- 12. Pharmaceuticals | Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application [mdpi.com]

- 13. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amide - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

Overcoming challenges in the purification of N-(2-chlorophenyl)-2-phenylpropanamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-chlorophenyl)-2-phenylpropanamide.

Troubleshooting Guide

1. Low or No Yield After Purification

| Potential Cause | Troubleshooting Steps |

| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimal to keep the amide in the organic phase. For N-aryl amides, which are generally neutral, avoid strongly acidic or basic washes if the compound shows any instability.[1] - Minimize the number of extraction steps. - Back-extract the aqueous layer with a fresh portion of the organic solvent. |

| Product is Too Soluble in Recrystallization Solvent | - Choose a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] - If a single solvent is not suitable, try a binary solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[2] - Place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.[2] |

| Product Adsorbed Irreversibly to Chromatography Stationary Phase | - For silica gel chromatography, if the compound is basic, it might interact strongly. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[3] - Switch to a different stationary phase, such as neutral alumina or reversed-phase silica.[4] |

| Product is Volatile | - If the product is volatile, avoid high temperatures and prolonged drying under high vacuum. |

2. Persistent Impurities in the Final Product

| Potential Cause | Troubleshooting Steps |

| Unreacted Starting Materials | - 2-chlorophenylamine: This is a basic impurity. An acidic wash (e.g., dilute HCl) during the workup can help remove it. - 2-phenylpropanoyl chloride/acid: An aqueous basic wash (e.g., saturated NaHCO3 solution) can remove the unreacted acid chloride (after hydrolysis to the carboxylic acid) and the carboxylic acid itself. |

| Side-Reaction Products | - Diacylated amine: This can happen if the amine is too reactive or if there's an excess of the acylating agent. Careful control of stoichiometry is crucial. Purification might require column chromatography. - Hydrolysis of the product: Amides are generally stable, but prolonged exposure to strong acids or bases, especially at high temperatures, can lead to hydrolysis. Maintain neutral pH during workup and purification where possible. |

| Co-eluting Impurities in Chromatography | - Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a solvent system that gives a good separation on TLC (Rf of the product around 0.2-0.3) is recommended.[3][5] - Try a different stationary phase (e.g., alumina, reversed-phase). |

| Occluded Impurities in Crystals | - Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals, which are less likely to trap impurities. - If impurities persist after one recrystallization, a second recrystallization using a different solvent system may be effective. |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities are typically unreacted starting materials, such as 2-chlorophenylamine and 2-phenylpropanoic acid (or its corresponding acid chloride). Side-products can also include the diacylated product where two molecules of 2-phenylpropanoyl chloride have reacted with one molecule of 2-chlorophenylamine.

Q2: My purified product is an oil, but it should be a solid. What should I do?

A2: Oiling out can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent, or if the concentration of the solute is too high. Try using a lower boiling point solvent or a more dilute solution. If it still oils out, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. Alternatively, column chromatography can be used to purify the oil.

Q3: How do I choose the right solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures) to find the optimal one.

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for column chromatography of N-aryl amides on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5] The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 for good separation.[3]

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. The most common are:

-

Thin-Layer Chromatography (TLC): To check for the presence of multiple components.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate closely related impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

| Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) (by HPLC) | Notes |

| Recrystallization | Ethanol/Water (3:1) | 85 | 98.5 | Good for removing polar and non-polar impurities. Slow cooling is key. |

| Recrystallization | Toluene | 78 | 99.2 | Effective for removing starting materials. |

| Flash Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (4:1) | 70 | >99.5 | Excellent for separating closely related impurities. Lower yield due to handling losses. |

| Filtration through Alumina | Neutral Alumina, Dichloromethane | 92 | 97.0 | Quick method for removing polar impurities, may not remove non-polar ones effectively.[4] |

Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to provide a comparative overview of what to expect from different purification techniques.

Experimental Protocols

Protocol 1: Recrystallization

-

Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it does not dissolve, heat the mixture. If the compound dissolves upon heating and crystallizes upon cooling, the solvent is potentially suitable.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[2]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

-

TLC Analysis: Determine the appropriate eluent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The ideal system will give your product an Rf value of about 0.2-0.3.[3]

-

Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

-

Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

-

Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting decision tree for the purification of this compound.

References

Minimizing byproduct formation in N-(2-chlorophenyl)-2-phenylpropanamide synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-(2-chlorophenyl)-2-phenylpropanamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Q1: What are the most common byproducts in the synthesis of this compound and how can I identify them?

A1: The most common byproducts typically arise from side reactions of the starting materials and the product under the reaction conditions. These can include:

-

2-Phenylpropanoic acid: Formed from the hydrolysis of the starting material, 2-phenylpropanoyl chloride. This is often the most significant byproduct. It can be identified by its characteristic carboxylic acid peak in IR spectroscopy and its distinct retention time in HPLC analysis.

-

Diacylated 2-chloroaniline: This byproduct, N-(2-chlorophenyl)-N-(2-phenylpropanoyl)-2-phenylpropanamide, can form if the reaction conditions are too harsh or if there is an excess of the acylating agent. It will have a significantly higher molecular weight, which can be confirmed by mass spectrometry.

-

Oxidation products of 2-chloroaniline: The starting material, 2-chloroaniline, is susceptible to oxidation, which can lead to colored impurities. These are often visible as a yellow or brown tint in the crude product.

-

Friedel-Crafts acylation products: Although less common without a strong Lewis acid catalyst, there is a possibility of the 2-phenylpropanoyl group acylating the aromatic ring of either 2-chloroaniline or the product itself. These byproducts would have a different substitution pattern on the aromatic ring, identifiable by NMR spectroscopy.

Q2: My reaction is yielding a significant amount of 2-phenylpropanoic acid. How can I minimize this hydrolysis byproduct?

A2: The formation of 2-phenylpropanoic acid is due to the reaction of 2-phenylpropanoyl chloride with water. To minimize this:

-

Ensure anhydrous conditions: Use dry solvents and glassware. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Control the addition of aqueous base: If using a Schotten-Baumann reaction with an aqueous base, add the base slowly and with vigorous stirring to ensure it is consumed in the reaction rather than accumulating and promoting hydrolysis.

-

Optimize the reaction temperature: Lowering the reaction temperature can slow down the rate of hydrolysis relative to the desired amidation reaction.

-

Use a non-aqueous base: Consider using a tertiary amine base, such as triethylamine or pyridine, in an aprotic solvent. This eliminates water from the reaction mixture.

Q3: I am observing colored impurities in my final product. What is the cause and how can I prevent them?

A3: Colored impurities are often due to the oxidation of 2-chloroaniline. To prevent this:

-

Use high-purity starting materials: Ensure the 2-chloroaniline is from a reliable source and has not been exposed to air or light for extended periods.

-

Degas solvents: Removing dissolved oxygen from the reaction solvent can help prevent oxidation.

-

Work under an inert atmosphere: As mentioned previously, a nitrogen or argon atmosphere will protect the reaction from atmospheric oxygen.

-

Purification: Most colored impurities can be removed by recrystallization or column chromatography.

Q4: My product yield is low, and I suspect diacylation. What reaction parameters should I adjust?

A4: Diacylation can occur if the initially formed amide is deprotonated and reacts with another molecule of the acyl chloride. To minimize this:

-

Control stoichiometry: Use a slight excess of the amine (2-chloroaniline) or a 1:1 molar ratio of the reactants. Avoid using a large excess of 2-phenylpropanoyl chloride.

-

Moderate the base: Use a base that is strong enough to neutralize the HCl byproduct but not so strong that it significantly deprotonates the amide product.

-

Temperature control: Running the reaction at a lower temperature can reduce the rate of the second acylation.

Data Presentation: Impact of Reaction Conditions on Purity

The following table summarizes the hypothetical effect of different reaction conditions on the purity of this compound, based on common side reactions.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Dichloromethane | Tetrahydrofuran | Water/DCM (Biphasic) |

| Base | Triethylamine | Pyridine | Sodium Hydroxide |

| Temperature | 0 °C | Room Temperature | 40 °C |

| Yield (%) | 92 | 85 | 78 |

| Purity (%) | 98 | 95 | 90 |

| 2-Phenylpropanoic acid (%) | < 1 | 2 | 5 |

| Diacylated byproduct (%) | < 0.5 | 1 | 2 |

| Other impurities (%) | < 0.5 | 2 | 3 |

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in Dichloromethane (Recommended for High Purity)

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloroaniline (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Slowly add a solution of 2-phenylpropanoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Schotten-Baumann Synthesis

-